molecular formula C14H17N3O3S2 B2625096 ethyl 4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)piperidine-1-carboxylate CAS No. 1284617-19-1

ethyl 4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)piperidine-1-carboxylate

Cat. No.: B2625096
CAS No.: 1284617-19-1
M. Wt: 339.43
InChI Key: QHVWCXOAWCKQTC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)piperidine-1-carboxylate is a complex organic compound, often studied in the fields of chemistry, pharmacology, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)piperidine-1-carboxylate can be accomplished through a multi-step process:

  • Formation of Thienopyrimidinone Core: : The thienopyrimidinone core is synthesized using a condensation reaction between a thienyl aldehyde and a suitable amine.

  • Cyclization: : The intermediate undergoes cyclization with thiourea to introduce the thioxo group.

  • Esterification: : The final step involves the esterification of the carboxylate group with ethanol, facilitated by an acid catalyst.

Industrial Production Methods

In an industrial setting, the process can be scaled up with the optimization of reaction conditions, including temperature, pressure, and the use of continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically with reagents like hydrogen peroxide or other peroxides, leading to the formation of sulfoxides or sulfones.

  • Reduction: : This compound can be reduced using agents like lithium aluminium hydride (LiAlH4), often converting carbonyl groups to corresponding alcohols.

  • Substitution: : Nucleophilic substitution reactions are possible, where the thioxo group may be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, peracids.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Nucleophiles: : Alkyl halides, amines.

Major Products Formed

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Alcohols.

  • Substitution Products: : Derivatives with different substituents on the sulfur atom.

Scientific Research Applications

Ethyl 4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)piperidine-1-carboxylate is valuable in various fields:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and studies involving heterocyclic chemistry.

  • Biology: : Its structure allows it to interact with biological molecules, making it a candidate for drug design and enzyme inhibition studies.

  • Medicine: : Research has explored its potential as an anti-inflammatory or anticancer agent, given its unique reactive groups.

  • Industry: : Used in the development of new materials and as a precursor for more complex chemical syntheses.

Comparison with Similar Compounds

Ethyl 4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)piperidine-1-carboxylate stands out due to its unique combination of functional groups. Compared to other thienopyrimidinone derivatives:

  • Thieno[2,3-d]pyrimidinones: : Similar in their core structure but differ in their side chains, leading to varying chemical reactivity and biological activity.

  • Pyrimidin-2-thioxo derivatives: : Share the thioxo group but lack the specific ester and piperidine functionalities present in our compound.

Properties

IUPAC Name

ethyl 4-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-2-20-14(19)16-6-3-9(4-7-16)17-12(18)11-10(5-8-22-11)15-13(17)21/h5,8-9H,2-4,6-7H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVWCXOAWCKQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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